N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(3,5-Difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with methyl groups at the 2- and 5-positions. The amine group at the 3-position is further functionalized with a benzyl moiety bearing 3,5-difluorophenyl substituents.
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-3-12(17(2)16-8)15-7-9-4-10(13)6-11(14)5-9;/h3-6,15H,7H2,1-2H3;1H |
InChI Key |
LOIHBMDAXXSMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC(=CC(=C2)F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with 2,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolamines.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several pesticidal compounds with structural motifs partially resembling the target compound. Below is a comparative analysis based on substituents, functional groups, and documented applications:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s pyrazole ring contrasts with the triazine (hexazinone), pyridine (fluazinam), and benzamide (diflubenzuron) cores. Pyrazoles are associated with diverse bioactivity, including antimicrobial and anti-inflammatory effects, but the evidence focuses on pesticidal triazines and benzamides.
Substituent Effects: The 3,5-difluorophenyl group in the target compound may enhance lipid solubility and metabolic stability compared to non-fluorinated analogs. In contrast, fluazinam’s trifluoromethyl and nitro groups contribute to its potent fungicidal activity by disrupting mitochondrial function .
Salt Form :
- The hydrochloride salt of the target compound likely improves aqueous solubility relative to neutral analogs like diflubenzuron, which relies on urea and halogenated groups for bioavailability .
Hypothetical Research Implications:
- Synthetic Accessibility : The difluorophenyl and methyl groups could simplify synthesis compared to fluazinam’s complex nitro and trifluoromethyl substituents.
Limitations of Available Evidence
Structural inferences are speculative and require validation through experimental studies (e.g., solubility assays, bioactivity screens).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
